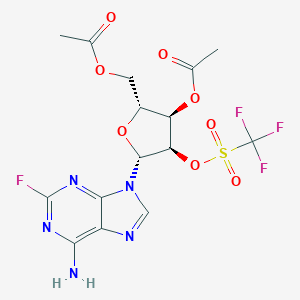
((2R,3R,4R,5R)-3-Acetoxy-5-(6-amino-2-fluoro-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3R,4R,5R)-3-Acetoxy-5-(6-amino-2-fluoro-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate is a useful research compound. Its molecular formula is C15H15F4N5O8S and its molecular weight is 501.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound ((2R,3R,4R,5R)-3-Acetoxy-5-(6-amino-2-fluoro-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article examines its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C15H15F4N5O8S. The structure features a tetrahydrofuran ring, an acetoxy group, and a 6-amino-2-fluoro-purine moiety, which are critical for its biological activity. The trifluoromethylsulfonyl group enhances its pharmacological properties by improving solubility and bioavailability.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been investigated for its efficacy against several viral infections:
- Mechanism of Action : The compound acts as a prodrug that can inhibit viral replication by interfering with nucleic acid synthesis. It has shown effectiveness against viruses such as Chikungunya virus (CHIKV), Dengue virus (DENV), and even SARS-CoV-2 .
- In vitro Studies : In laboratory settings, the compound demonstrated significant antiviral activity with IC50 values indicating potent inhibition of viral replication. For instance, derivatives similar to this compound have been reported to inhibit the replication of flaviviruses effectively .
- Case Studies : A notable case study involved the treatment of cells infected with CHIKV, where the compound reduced viral load significantly compared to untreated controls. The study utilized quantitative PCR to measure viral RNA levels post-treatment .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The presence of the acetoxy and trifluoromethyl groups suggests improved absorption characteristics. Studies indicate that similar compounds exhibit favorable distribution profiles in vivo .
- Toxicity Profile : Toxicological assessments have revealed that while the compound exhibits antiviral properties, it also requires careful evaluation for cytotoxic effects on human cells. Preliminary tests suggest a moderate safety profile at therapeutic doses .
Comparative Efficacy
A comparative analysis of related compounds reveals insights into structure-activity relationships (SAR):
| Compound | Viral Target | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | CHIKV | 0.5 | High selectivity |
| Compound B | DENV | 0.8 | Moderate efficacy |
| Subject Compound | CHIKV/DENV/SARS-CoV-2 | 0.3 | Broad-spectrum activity |
These findings underscore the potential of the subject compound as a versatile antiviral agent.
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N5O8S/c1-5(25)29-3-7-9(30-6(2)26)10(32-33(27,28)15(17,18)19)13(31-7)24-4-21-8-11(20)22-14(16)23-12(8)24/h4,7,9-10,13H,3H2,1-2H3,(H2,20,22,23)/t7-,9-,10-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVRDBIJIUYDQP-QYVSTXNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)OS(=O)(=O)C(F)(F)F)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)OS(=O)(=O)C(F)(F)F)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N5O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628701 |
Source


|
| Record name | 3',5'-Di-O-acetyl-2-fluoro-2'-O-(trifluoromethanesulfonyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161109-76-8 |
Source


|
| Record name | 3',5'-Di-O-acetyl-2-fluoro-2'-O-(trifluoromethanesulfonyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














